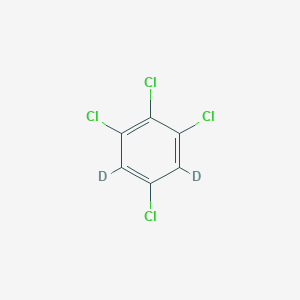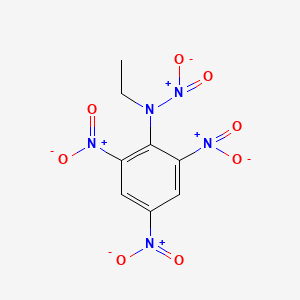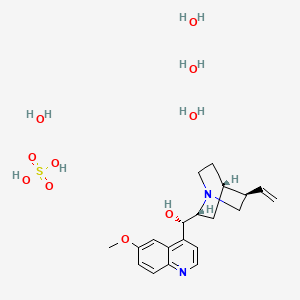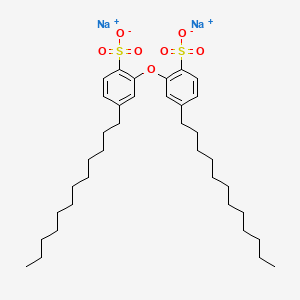
1,2,3,5-Tetrachlorobenzene-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrachlorobenzene-D2 is a deuterated form of 1,2,3,5-tetrachlorobenzene, a chlorinated aromatic hydrocarbon. The compound is characterized by the substitution of two hydrogen atoms with deuterium atoms, which makes it useful in various scientific research applications, particularly in the field of environmental testing and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrachlorobenzene-D2 can be synthesized through the deuteration of 1,2,3,5-tetrachlorobenzene. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the chlorination of benzene to produce tetrachlorobenzene, followed by deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetrachlorobenzene-D2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form chlorinated benzoquinones and reduction to form less chlorinated benzenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Products include various substituted chlorobenzenes.
Oxidation: Products include chlorinated benzoquinones.
Reduction: Products include less chlorinated benzenes.
Applications De Recherche Scientifique
1,2,3,5-Tetrachlorobenzene-D2 is widely used in scientific research due to its unique properties:
Environmental Testing: It serves as a reference standard in environmental analysis to detect and quantify chlorinated compounds in samples.
Analytical Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its deuterium content.
Biological Studies: Investigated for its effects on biological systems, including its distribution and elimination in organisms.
Industrial Applications: Utilized in the synthesis of other chlorinated compounds and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1,2,3,5-tetrachlorobenzene-D2 involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,2,3,5-Tetrachlorobenzene-D2 is compared with other tetrachlorobenzene isomers:
1,2,3,4-Tetrachlorobenzene: Differentiated by the position of chlorine atoms, leading to different physical and chemical properties.
1,2,4,5-Tetrachlorobenzene: Known for its higher melting point and different reactivity compared to 1,2,3,5-tetrachlorobenzene.
List of Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
- Tetrabromobenzene
- Tetraiodobenzene
Propriétés
Formule moléculaire |
C6H2Cl4 |
|---|---|
Poids moléculaire |
217.9 g/mol |
Nom IUPAC |
1,2,3,5-tetrachloro-4,6-dideuteriobenzene |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H/i1D,2D |
Clé InChI |
QZYNWJQFTJXIRN-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)[2H])Cl |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)

![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)




![1-[4-[(4-Acetylphenyl)disulfanyl]phenyl]ethanone](/img/structure/B13753883.png)

